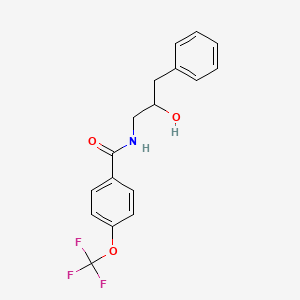

2-Cyano-3-(4-methoxyphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

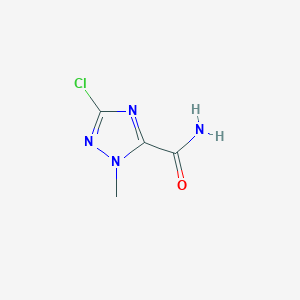

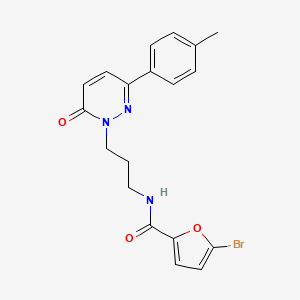

“2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 and is typically found in a powder form .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in literature. For instance, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . In one study, ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate was reacted with cyanoacetohydrazide in absolute ethanol containing a few drops of piperidine as a catalyst .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds present .Chemical Reactions Analysis

The chemical reactivity of “this compound” can be inferred from studies on similar compounds. For example, cyanoacetic acid hydrazide, a compound with a similar structure, has been shown to react with various nucleophiles and electrophiles to synthesize a variety of polyfunctional heterocyclic compounds .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Its melting point is between 235-237 degrees Celsius . The compound’s InChI Code is 1S/C11H9NO3/c1-15-10-4-2-8 (3-5-10)6-9 (7-12)11 (13)14/h2-6H,1H3, (H,13,14)/b9-6- .Applications De Recherche Scientifique

Optical Properties and Molecular Interactions

- Stacking Mode Impact on Mechanofluorochromic Properties : 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide exhibits distinct optical properties influenced by its face-to-face stacking mode. This compound displays a red-shift in emission peaks upon grinding, attributed to phase transformation from crystalline to amorphous. Such properties are significant for the development of materials with tunable optical characteristics (Song et al., 2015).

Synthetic Applications

- Corrosion Inhibition in Metals : Research has explored the use of this compound derivatives as corrosion inhibitors for copper in acidic solutions. These derivatives show promise as mixed-type inhibitors, with potential applications in industrial metal preservation (Abu-Rayyan et al., 2022).

- Production of Pyridine Derivatives : The reaction of 2-Cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate leads to various pyridine derivatives. Such reactions are fundamental in organic synthesis, potentially useful in pharmaceuticals and material science (O'callaghan et al., 1999).

Molecular Structure and Interactions

- Crystal Packing and Hydrogen Bonding : Studies have shown the role of N⋯π and O⋯π interactions in the crystal packing of ethyl (Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates. These non-traditional hydrogen bonding interactions are crucial for understanding molecular self-assembly and designing new materials (Zhang et al., 2011).

Medicinal Chemistry Applications

- Analogues of Active Metabolites : Research involving this compound analogs, such as those related to the drug leflunomide, sheds light on their potential as inhibitors of specific enzymes like tyrosine kinase. Such studies contribute to the development of novel therapeutic agents (Ghosh et al., 1999).

Safety and Hazards

The safety information available for “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

The future directions for research on “2-Cyano-3-(4-methoxyphenyl)prop-2-enamide” could involve further exploration of its chemical reactivity and potential applications. Given its structure and reactivity, it could serve as a useful precursor for the synthesis of a variety of heterocyclic compounds .

Mécanisme D'action

Target of Action

It is known that similar compounds have shown interesting pharmacological and medicinal activities .

Mode of Action

It is known that similar compounds can undergo reactions with phosphorus reagents, leading to the synthesis of novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes bearing a chromone ring .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways due to their pharmacological and medicinal activities .

Action Environment

It is known that similar compounds can exhibit different activities under different conditions .

Propriétés

IUPAC Name |

2-cyano-3-(4-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCNFHGGPRWDID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2964640.png)

![Ethyl 4-[[2-[1-[2-[(4-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2964642.png)

![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2964662.png)